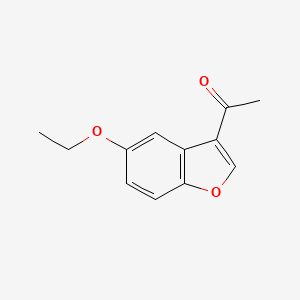

1-(5-Ethoxybenzofuran-3-yl)ethanone

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H12O3 |

|---|---|

Molecular Weight |

204.22 g/mol |

IUPAC Name |

1-(5-ethoxy-1-benzofuran-3-yl)ethanone |

InChI |

InChI=1S/C12H12O3/c1-3-14-9-4-5-12-10(6-9)11(7-15-12)8(2)13/h4-7H,3H2,1-2H3 |

InChI Key |

VYCCTFILLZPMAE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC2=C(C=C1)OC=C2C(=O)C |

Origin of Product |

United States |

Chemical Transformations and Reactivity Profiles of 1 5 Ethoxybenzofuran 3 Yl Ethanone and Its Analogs

Reactions Involving the Ethanone (B97240) Carbonyl Group

The carbonyl group of the ethanone substituent is a focal point for a range of condensation and derivatization reactions, allowing for the introduction of new functional groups and the construction of more complex molecular architectures.

Condensation Reactions with Carbonyl Reagents (e.g., Aldehydes)

The reaction of 1-(5-Ethoxybenzofuran-3-yl)ethanone with aromatic aldehydes in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, is a classic example of a Claisen-Schmidt condensation. This reaction leads to the formation of α,β-unsaturated ketones, commonly known as chalcones. These chalcones, characterized by the 1-(5-ethoxybenzofuran-3-yl)-3-aryl-prop-2-en-1-one scaffold, are valuable intermediates in the synthesis of various heterocyclic systems. The reaction proceeds via an aldol (B89426) condensation mechanism, where the enolate of the ethanone attacks the aldehyde, followed by dehydration to yield the stable conjugated system.

The general scheme for this reaction is as follows:

Scheme 1: General synthesis of chalcones from this compound.

A variety of aromatic aldehydes can be employed in this condensation, leading to a diverse library of chalcone (B49325) derivatives. The substituents on the aromatic aldehyde can influence the reaction rate and yield.

Table 1: Examples of Chalcones Derived from this compound

| Aldehyde Reactant | Product Name |

| Benzaldehyde | 1-(5-Ethoxybenzofuran-3-yl)-3-phenyl-prop-2-en-1-one |

| 4-Chlorobenzaldehyde | 3-(4-Chlorophenyl)-1-(5-ethoxybenzofuran-3-yl)prop-2-en-1-one |

| 4-Methoxybenzaldehyde | 1-(5-Ethoxybenzofuran-3-yl)-3-(4-methoxyphenyl)prop-2-en-1-one |

| 4-Nitrobenzaldehyde | 1-(5-Ethoxybenzofuran-3-yl)-3-(4-nitrophenyl)prop-2-en-1-one |

Formation of Imines, Oximes, and Hydrazone Derivatives

The carbonyl group of this compound readily reacts with primary amines and their derivatives to form a range of C=N containing compounds.

Imines (Schiff Bases): Condensation with primary amines yields the corresponding imines. The reaction is typically acid-catalyzed and involves the formation of a hemiaminal intermediate followed by dehydration.

Oximes: The reaction with hydroxylamine (B1172632) hydrochloride in the presence of a base like potassium carbonate or sodium hydroxide results in the formation of the corresponding oxime. nih.govnih.gov This reaction is a common method for the derivatization of ketones.

Hydrazones: Treatment with hydrazine (B178648) hydrate or substituted hydrazines (e.g., phenylhydrazine (B124118), 2,4-dinitrophenylhydrazine) affords the corresponding hydrazone derivatives. scispace.commdpi.com These reactions are often carried out in an alcoholic solvent, sometimes with a catalytic amount of acid. mdpi.com

Scheme 2: Formation of imine, oxime, and hydrazone derivatives of this compound.

These derivatives are often crystalline solids and can be used for the characterization of the parent ketone.

Table 2: Carbonyl Derivatives of this compound

| Reagent | Product Type |

| Aniline | Imine |

| Hydroxylamine | Oxime |

| Hydrazine Hydrate | Hydrazone |

| Phenylhydrazine | Phenylhydrazone |

Cyclization Reactions Stemming from the Ethanone Moiety

The ethanone moiety and its derivatives, particularly the chalcones, serve as key precursors for the synthesis of a wide variety of heterocyclic compounds through cyclization reactions.

Synthesis of Pyrazoline and Phenylpyrazoline Systems

Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are commonly synthesized by the reaction of α,β-unsaturated ketones (chalcones) with hydrazine derivatives. pnrjournal.com When the chalcone derived from this compound is treated with hydrazine hydrate in a suitable solvent like ethanol (B145695) or acetic acid, it undergoes a cyclocondensation reaction to yield a pyrazoline. The reaction proceeds through a Michael addition of the hydrazine to the β-carbon of the chalcone, followed by intramolecular cyclization and dehydration. The use of substituted hydrazines, such as phenylhydrazine, leads to the formation of N-phenylpyrazolines.

Scheme 3: Synthesis of pyrazoline and N-phenylpyrazoline from a this compound derived chalcone.

The specific regioisomer of the pyrazoline formed can depend on the reaction conditions and the substitution pattern of the reactants.

Table 3: Pyrazoline Derivatives from this compound Analogs

| Chalcone Precursor (Aryl group) | Hydrazine Reagent | Heterocyclic Product |

| Phenyl | Hydrazine Hydrate | 5-(5-Ethoxybenzofuran-3-yl)-3-phenyl-4,5-dihydro-1H-pyrazole |

| 4-Chlorophenyl | Hydrazine Hydrate | 3-(4-Chlorophenyl)-5-(5-ethoxybenzofuran-3-yl)-4,5-dihydro-1H-pyrazole |

| Phenyl | Phenylhydrazine | 5-(5-Ethoxybenzofuran-3-yl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole |

Formation of Isoxazoline (B3343090) Heterocycles

Isoxazolines are five-membered heterocyclic compounds containing one nitrogen and one oxygen atom adjacent to each other. A common route to isoxazolines is the reaction of chalcones with hydroxylamine hydrochloride. jchps.comdergipark.org.trtsijournals.com The reaction is typically carried out in a basic medium (e.g., KOH or NaOH in ethanol) or in the presence of a base like sodium acetate (B1210297) in acetic acid. jchps.com The mechanism involves the Michael addition of hydroxylamine to the chalcone, followed by intramolecular cyclization and dehydration.

Scheme 4: Synthesis of isoxazoline from a this compound derived chalcone.

This reaction provides a straightforward method for the construction of the isoxazoline ring system fused to the benzofuran (B130515) scaffold.

Table 4: Isoxazoline Derivatives from this compound Analogs

| Chalcone Precursor (Aryl group) | Reagents | Heterocyclic Product |

| Phenyl | Hydroxylamine Hydrochloride, Base | 3-(5-Ethoxybenzofuran-3-yl)-5-phenyl-4,5-dihydroisoxazole |

| 4-Methoxyphenyl | Hydroxylamine Hydrochloride, Base | 3-(5-Ethoxybenzofuran-3-yl)-5-(4-methoxyphenyl)-4,5-dihydroisoxazole |

| 4-Nitrophenyl | Hydroxylamine Hydrochloride, Base | 3-(5-Ethoxybenzofuran-3-yl)-5-(4-nitrophenyl)-4,5-dihydroisoxazole |

Construction of Pyrimidine and Triazole Derivatives

Pyrimidines: Pyrimidine derivatives can be synthesized from the chalcones of this compound by reaction with various amidine-containing reagents. For instance, reaction with urea in the presence of a strong base like potassium hydroxide leads to the formation of pyrimidin-2(1H)-one derivatives. derpharmachemica.comnih.gov Similarly, the use of thiourea yields the corresponding pyrimidine-2(1H)-thione, and reaction with guanidine gives 2-aminopyrimidine derivatives. nih.gov These reactions proceed via a Michael addition followed by cyclocondensation.

Scheme 5: Synthesis of pyrimidine derivatives from a this compound derived chalcone.

Triazoles: The synthesis of triazole derivatives from this compound is more complex and typically involves multi-step sequences. One possible route involves the conversion of the ethanone to a derivative containing a suitable functional group for a subsequent 1,3-dipolar cycloaddition reaction, which is a common method for triazole synthesis. beilstein-journals.orgfrontiersin.orgnih.govnih.gov For example, the ethanone could be α-halogenated and then converted to an azide (B81097). The resulting azide can then react with an alkyne in a "click" reaction to form a 1,2,3-triazole. Alternatively, other precursors derived from the benzofuran scaffold can be utilized in cycloaddition reactions to construct the triazole ring.

Table 5: Pyrimidine Derivatives from this compound Analogs

| Chalcone Precursor (Aryl group) | Reagent | Heterocyclic Product |

| Phenyl | Urea, KOH | 4-(5-Ethoxybenzofuran-3-yl)-6-phenylpyrimidin-2(1H)-one |

| 4-Chlorophenyl | Thiourea, KOH | 4-(4-Chlorophenyl)-6-(5-ethoxybenzofuran-3-yl)pyrimidine-2(1H)-thione |

| 4-Methoxyphenyl | Guanidine, KOH | 4-(5-Ethoxybenzofuran-3-yl)-6-(4-methoxyphenyl)pyrimidin-2-amine |

Annulation to Form Thiazolidinones and Azetidinones

The acetyl group of this compound serves as a key functional handle for building fused heterocyclic rings, such as thiazolidinones and azetidinones. This transformation typically proceeds through a two-step sequence involving the initial formation of a Schiff base (imine), followed by cyclization with an appropriate reagent.

The general synthetic route begins with the condensation of the ketone with a primary amine to form an imine. This intermediate is then subjected to cycloaddition to yield the desired heterocyclic ring. While specific studies on this compound were not found, research on analogous 2-acetylbenzofuran (B162037) derivatives provides a clear precedent for these transformations. For instance, the synthesis of benzofuranyl azetidinone and thiazolidinone derivatives has been successfully achieved starting from 5-chloro-3-methyl-2-acetylbenzofuran. researchgate.net

Synthesis of Thiazolidinones:

To form a thiazolidinone ring, the Schiff base derived from the parent ketone is treated with mercaptoacetic acid (thioglycolic acid). The reaction involves the nucleophilic attack of the thiol group on the imine carbon, followed by an intramolecular cyclization via amide formation, eliminating a molecule of water. hilarispublisher.comekb.eg

Synthesis of Azetidinones (β-Lactams):

The synthesis of azetidinones, also known as β-lactams, is commonly achieved through the Staudinger cycloaddition. mdpi.com This reaction involves the [2+2] cycloaddition of a ketene with the imine. In practice, the Schiff base is reacted with chloroacetyl chloride in the presence of a base, such as triethylamine. impactfactor.orgresearchgate.net The base facilitates the in-situ formation of a ketene from chloroacetyl chloride, which then undergoes cycloaddition with the C=N bond of the Schiff base to form the four-membered azetidinone ring. impactfactor.org

The following table summarizes the reaction pathway for the formation of these heterocycles from a benzofuran analog. researchgate.net

| Starting Material | Intermediate | Reagent for Cyclization | Product |

| 5-Chloro-3-methyl-2-acetylbenzofuran | Schiff Base (from reaction with aromatic amines) | Mercaptoacetic Acid | Thiazolidinone derivative |

| 5-Chloro-3-methyl-2-acetylbenzofuran | Schiff Base (from reaction with aromatic amines) | Chloroacetyl Chloride | Azetidinone derivative |

Electrophilic and Nucleophilic Substitutions on the Benzofuran Ring System

The benzofuran ring is an aromatic system, but its reactivity towards electrophilic substitution is influenced by the fused furan (B31954) ring and the existing substituents. The electron-donating ethoxy group at the 5-position is expected to activate the benzene (B151609) ring towards electrophilic attack, while the electron-withdrawing acetyl group at the 3-position deactivates the furan ring.

Halogenation of Benzofuran Derivatives (e.g., Bromination)

Halogenation is a fundamental electrophilic aromatic substitution reaction. The outcome of the bromination of this compound can be complex, with potential for substitution on the aromatic ring or reaction at the acetyl side-chain.

Studies on the halogenation of acetylbenzofuran derivatives have shown varied results depending on the substrate and reaction conditions. For example, the reaction of N-(2-acetylbenzofuran-3-yl)acetamide with bromine was found to result in the bromination of the methyl group of the acetyl moiety, yielding an N-[2-(bromoacetyl)benzofuran-3-yl]acetamide. rsc.org This suggests that under certain conditions, the acetyl group's α-position can be more reactive than the aromatic core.

Conversely, the bromination of benzofuran and its simple alkyl derivatives in non-polar solvents at low temperatures has been observed to proceed via the formation of an adduct, which then decomposes to yield ring-halogenated products. rsc.org For this compound, the directing effects of the substituents would play a crucial role. The powerful ortho-, para-directing ethoxy group at C5 would strongly favor electrophilic substitution at the C4 and C6 positions. The C2 position on the furan ring is also a potential site for electrophilic attack, though it is deactivated by the adjacent C3-acetyl group.

The table below outlines potential outcomes of bromination based on the reactivity of analogous compounds.

| Reagent / Conditions | Potential Reaction Site | Probable Product |

| Bromine (Br₂) with Lewis Acid | Benzene ring (Electrophilic Aromatic Substitution) | 1-(4-Bromo-5-ethoxybenzofuran-3-yl)ethanone or 1-(6-Bromo-5-ethoxybenzofuran-3-yl)ethanone |

| N-Bromosuccinimide (NBS) | Methyl group of acetyl side-chain (Radical or electrophilic substitution) | 2-Bromo-1-(5-ethoxybenzofuran-3-yl)ethanone |

Functional Group Interconversions on the Benzofuran Core

The functional groups present on this compound allow for a variety of interconversions to produce new derivatives. These transformations can target the ethoxy group, the acetyl group, or involve further modifications to the benzofuran nucleus itself.

Reactions of the Ethoxy Group: The ethoxy group is generally stable, but it can be cleaved under harsh conditions (e.g., using strong acids like HBr or BBr₃) to yield the corresponding 5-hydroxybenzofuran derivative. This phenolic derivative can then be used for further functionalization, such as the synthesis of new ethers or esters.

Reactions of the Acetyl Group: The acetyl group is a versatile functional group that can undergo numerous transformations:

Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄), yielding 1-(5-ethoxybenzofuran-3-yl)ethanol. Further reduction under more forcing conditions (e.g., Clemmensen or Wolff-Kishner reduction) could reduce the carbonyl completely to an ethyl group.

Oxidation: The acetyl group can be oxidized in a haloform reaction (e.g., using NaOH and Br₂) to produce a carboxylic acid (5-ethoxybenzofuran-3-carboxylic acid).

Condensation: The α-protons of the acetyl group are acidic and can participate in base-catalyzed aldol-type condensation reactions with various aldehydes to form α,β-unsaturated ketones (chalcones).

Modifications to the Benzofuran Nucleus: The benzofuran core itself can be modified. For instance, palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, could be employed on a halogenated derivative (as discussed in 3.3.1) to introduce new carbon-carbon bonds at specific positions on the aromatic ring.

The following table summarizes some key functional group interconversions.

| Functional Group | Reagent(s) | Resulting Functional Group |

| 5-Ethoxy | HBr or BBr₃ | 5-Hydroxy |

| 3-Acetyl (Ketone) | NaBH₄ | 3-(1-Hydroxyethyl) (Alcohol) |

| 3-Acetyl (Ketone) | NaOH / Br₂ (Haloform) | 3-Carboxy (Carboxylic Acid) |

| 3-Acetyl (Ketone) | Aromatic Aldehyde / Base | 3-(α,β-Unsaturated Ketone) |

Theoretical and Mechanistic Investigations in 1 5 Ethoxybenzofuran 3 Yl Ethanone Chemistry

Mechanistic Pathways of Benzofuran (B130515) Ring Formation

The construction of the benzofuran ring system typically involves the formation of the furan (B31954) ring fused to a benzene (B151609) precursor. This is most commonly achieved via an intramolecular cyclization of an ortho-substituted phenol (B47542). The specific nature of the substituent dictates the mechanism of the ring-closing step.

Several powerful synthetic methods have been developed for benzofuran synthesis, each with a distinct mechanistic pathway.

Palladium-Catalyzed Intramolecular Cyclization (Heck-Type Reaction): A common strategy involves the palladium-catalyzed oxidative cyclization of ortho-alkenyl phenols. For a precursor leading to a 3-substituted benzofuran, an o-hydroxyphenyl ketone can be converted to an o-hydroxy-α-styryl derivative. The mechanism proceeds as follows:

Coordination: The palladium(II) catalyst coordinates to the alkene of the o-hydroxy-α-styryl substrate.

Oxypalladation: The phenolic hydroxyl group attacks the coordinated double bond in an intramolecular fashion. This endo cyclization forms a new carbon-oxygen bond and a carbon-palladium sigma bond at the 2-position of the forming furan ring.

β-Hydride Elimination: A hydrogen atom from the 3-position is eliminated, and the electrons from the C-H bond form a double bond within the furan ring, regenerating the aromaticity of the heterocyclic system. This step forms the benzofuran product and a palladium(0)-hydride species.

Catalyst Regeneration: The active Pd(II) catalyst is regenerated from the Pd(0) species by an oxidant, such as benzoquinone (BQ) or copper(II) salts, allowing the catalytic cycle to continue. nih.govresearchgate.net

Sonogashira Coupling Followed by Cyclization: This two-step, one-pot approach is highly effective for synthesizing 2,3-disubstituted benzofurans. mdpi.com The process begins with a palladium- and copper-co-catalyzed Sonogashira cross-coupling reaction between an o-iodophenol and a terminal alkyne. nih.govacs.org

Sonogashira Coupling: The reaction of the o-iodophenol with the terminal alkyne (e.g., a propargyl alcohol derivative) yields an o-alkynylphenol intermediate.

Intramolecular Hydroalkoxylation (Cyclization): The subsequent cyclization can be catalyzed by the same palladium catalyst or promoted by a different catalyst or base. The phenolic oxygen attacks the internal carbon of the alkyne triple bond (5-endo-dig cyclization). This is often followed by protonation and isomerization to yield the final benzofuran product.

Acid-Catalyzed Cyclization of o-Hydroxyaryl Ketones/Acetals: This is a classical and direct method for forming the benzofuran ring. wuxiapptec.commdpi.com The synthesis of a 3-acetylbenzofuran derivative could start from a precursor like an α-phenoxy ketone or its corresponding acetal (B89532).

Protonation & Dehydration/Dealchoholation: In the presence of a strong acid like polyphosphoric acid (PPA), the carbonyl oxygen of the ketone (or the acetal oxygen) is protonated. For an acetal, this is followed by the elimination of an alcohol molecule to form a stabilized oxonium ion intermediate. wuxiapptec.com For a ketone, it may tautomerize to its enol form.

Intramolecular Electrophilic Aromatic Substitution: The activated phenyl ring performs a nucleophilic attack on the electrophilic carbon of the oxonium ion or the protonated carbonyl. This cyclization step forms the new C-C bond at the 3-position of the furan ring.

Dehydration & Rearomatization: A final dehydration step eliminates a molecule of water, re-establishing the aromaticity of the benzene ring and forming the double bond of the furan ring to yield the benzofuran product.

The efficiency and selectivity of benzofuran synthesis are governed by the stability of the intermediates and the energy barriers of the transition states in the reaction pathway.

Acid-Catalyzed Cyclizations: For the acid-catalyzed cyclization of acetals, the crucial intermediate is the oxonium ion formed after the initial protonation and loss of an alcohol molecule. wuxiapptec.com The regioselectivity of the subsequent intramolecular attack by the phenyl ring is determined by the relative stabilities of the transition states leading to the possible regioisomers. The transition state involves the formation of the new C-C bond, and its energy is influenced by the electronic properties of the aromatic ring and the steric hindrance at the attack site. Computational studies have shown that analyzing the properties of the oxonium ion intermediate is more predictive of the final product ratio than analyzing the starting material itself. wuxiapptec.com

| Reaction Type | Key Intermediate(s) | Key Transition State | Factors Influencing Stability/Energy |

| Heck-Type Cyclization | Organopalladium(II) complex | Oxypalladation | Catalyst, ligand, oxidant, alkene substitution |

| Sonogashira/Cyclization | o-Alkynylphenol, Copper acetylide | Oxidative addition, Cyclization | Catalyst system, base, solvent, alkyne structure |

| Acid-Catalyzed Cyclization | Oxonium ion, Protonated ketone/enol | Intramolecular electrophilic attack | Acid strength, temperature, substituent electronics |

Computational Chemistry Approaches for Reaction Pathway Elucidation

Computational chemistry has become an indispensable tool for investigating complex reaction mechanisms, providing insights that are often difficult to obtain through experimental methods alone.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to study reaction mechanisms, predict reaction outcomes, and understand the origins of selectivity in organic synthesis. pku.edu.cnphyschemres.orgrsc.org

In the context of benzofuran synthesis, DFT calculations can:

Map Potential Energy Surfaces: By calculating the energies of reactants, intermediates, transition states, and products, DFT can map out the entire potential energy surface of a reaction. This helps identify the most likely reaction pathway.

Determine Activation Energies: The energy difference between the reactants and the transition state (the activation energy or barrier) can be calculated. Comparing the activation energies for different competing pathways allows for the prediction of the major product. For example, in an acid-catalyzed cyclization with potential for forming two different regioisomers, DFT can calculate the activation energy for each cyclization pathway. wuxiapptec.com The pathway with the lower activation energy will be kinetically favored.

Analyze Regioselectivity: DFT calculations on the intermediates can reveal insights into regioselectivity. For instance, analysis of the Highest Occupied Molecular Orbital (HOMO) of an oxonium ion intermediate in an acid-catalyzed cyclization can indicate the most nucleophilic sites on the aromatic ring, thus predicting the site of intramolecular attack. wuxiapptec.com

A study on the regioselectivity of an acid-catalyzed acetal cyclization provided the following computational data, which correlated well with experimental observations: wuxiapptec.com

| Pathway | Transition State (TS) | Calculated Activation Energy (kcal/mol) | Predicted Product |

| Cyclization at site 'a' | TS-a | 10.16 | Minor Isomer |

| Cyclization at site 'b' | TS-b | 9.22 | Major Isomer |

The ~0.94 kcal/mol lower activation energy for the transition state leading to product 'b' correctly predicted it as the major product observed experimentally. wuxiapptec.com

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time. While DFT is excellent for calculating static properties and minimum energy paths, MD provides insights into the dynamic behavior of a system, including solvent effects and conformational flexibility.

In the study of benzofuran chemistry, MD simulations have been particularly useful for:

Studying Biomolecular Interactions: MD simulations are frequently used to investigate the stability and binding modes of benzofuran derivatives within biological targets, such as enzymes or receptors. mdpi.comresearchgate.net This helps in understanding the structure-activity relationships for medicinal applications.

Elucidating Reaction Dynamics: Although less common than DFT for studying synthetic reaction mechanisms, MD can, in principle, be used to simulate the entire course of a reaction in solution. This can help in understanding the role of solvent molecules in stabilizing transition states, the dynamics of reactant approach, and the conformational changes that occur during the reaction. For complex, multi-step syntheses, MD can provide a more complete picture of the reaction environment than static DFT calculations alone.

Emerging Research Avenues for 1 5 Ethoxybenzofuran 3 Yl Ethanone in Advanced Chemical Synthesis

Development of Eco-Friendly and Sustainable Synthetic Methodologies

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like 1-(5-Ethoxybenzofuran-3-yl)ethanone to minimize environmental impact. Traditional methods for benzofuran (B130515) synthesis often involve harsh reaction conditions, stoichiometric reagents, and the generation of significant waste. Modern research focuses on developing more sustainable alternatives.

One promising eco-friendly approach involves the use of deep eutectic solvents (DES) as both the solvent and catalyst. For instance, a one-pot synthesis of benzofuran derivatives has been reported using a choline (B1196258) chloride-ethylene glycol (ChCl-EG) deep eutectic solvent in the presence of a copper iodide catalyst. nih.gov This method allows for the efficient reaction of o-hydroxy aldehydes, amines, and terminal alkynes under environmentally benign conditions. While not specifically documented for this compound, this methodology could be adapted by using 4-ethoxyphenol (B1293792) as a starting material, which can be formylated to the corresponding salicylaldehyde (B1680747), followed by reaction with a suitable alkyne.

Another sustainable strategy is the use of solvent-free or solvent-drop grinding methods. These techniques reduce the reliance on volatile organic solvents, which are often toxic and difficult to recycle. For example, the synthesis of benzofuran-based chalcones has been achieved using zirconium chloride as a catalyst under solvent-free conditions at room temperature. researchgate.net This could be applied to the synthesis of precursors for this compound.

Electrochemical synthesis is also emerging as a powerful green tool. A method for the synthesis of C-3 halogenated benzofurans has been developed using a flow electrochemistry module, which avoids the need for transition metals and chemical oxidants. acs.org Such an approach could potentially be modified to introduce the acetyl group at the 3-position.

Table 1: Comparison of Conventional and Eco-Friendly Synthetic Methods for Benzofuran Derivatives

| Method | Catalyst/Reagents | Solvent | Key Advantages | Reference |

| Conventional | ||||

| Perkin Reaction | Base (e.g., sodium acetate) | Acetic anhydride (B1165640) | Historical significance | jocpr.com |

| Rap-Stoermer Reaction | Base (e.g., triethylamine) | Neat | Good yields | nih.gov |

| Eco-Friendly | ||||

| Deep Eutectic Solvent | Copper iodide | Choline chloride-ethylene glycol | Recyclable solvent, mild conditions | nih.gov |

| Solvent-Free Grinding | Zirconium chloride | None | Reduced solvent waste, room temperature | researchgate.net |

| Electrochemical Synthesis | None (electrodes) | Acetonitrile/Water | Avoids metal catalysts and oxidants | acs.org |

Exploration of Novel Catalytic Systems for Efficient Transformations

The development of novel catalytic systems is crucial for the efficient and selective synthesis of this compound and its derivatives. Transition metal catalysis, in particular, has revolutionized the construction of the benzofuran ring system.

Palladium-catalyzed reactions are among the most versatile methods. For instance, the Sonogashira coupling of o-iodophenols with terminal alkynes, followed by intramolecular cyclization, is a powerful route to 2-substituted benzofurans. nih.gov To achieve the 3-acetyl substitution pattern, alternative strategies are required. One such strategy involves the palladium-catalyzed oxidative annulation of o-cinnamyl phenols. nih.gov

Copper catalysis also plays a significant role. Copper-catalyzed coupling and cyclization of terminal alkynes with N-tosylhydrazones derived from o-hydroxybenzaldehydes provides a route to substituted benzofurans. nih.gov This method is attractive due to the lower cost and toxicity of copper compared to palladium.

Gold and silver-based catalysts have also been explored for the synthesis of benzofurans, often enabling unique reactivity patterns. acs.org For example, a gold-promoted reaction between alkynyl esters and quinols has been reported. acs.org

Iron-catalyzed reactions are gaining attention as a more sustainable alternative to precious metal catalysis. An FeCl₃-mediated intramolecular cyclization of electron-rich aryl ketones has been shown to be effective for constructing the benzofuran ring, particularly when alkoxy substituents are present on the benzene (B151609) ring. mdpi.com This method is highly relevant for the synthesis of this compound.

Table 2: Overview of Catalytic Systems for Benzofuran Synthesis

| Catalyst System | Reaction Type | Key Features | Reference |

| Palladium (e.g., (PPh₃)PdCl₂) | Sonogashira Coupling/Cyclization | High efficiency, broad substrate scope | nih.gov |

| Copper (e.g., CuI, CuBr) | Coupling/Cyclization | Lower cost, ligand-free options | nih.govnih.gov |

| Gold/Silver (e.g., JohnPhosAuCl/AgNTf₂) | Cyclization of alkynyl esters | Unique reactivity | acs.org |

| Iron (e.g., FeCl₃) | Intramolecular Cyclization | Sustainable, good for electron-rich substrates | mdpi.com |

| Scandium (e.g., Sc(OTf)₃) | [4+1] Cycloaddition | Eco-friendly conditions | nih.gov |

Design and Synthesis of Complex Architectures Incorporating the this compound Scaffold

The this compound scaffold is a versatile platform for the design and synthesis of more complex molecular architectures with potential applications in various fields. The acetyl group at the C-3 position and the ethoxy group at the C-5 position provide handles for further functionalization, allowing for the creation of diverse chemical libraries. nih.gov

The carbonyl group of the acetyl moiety is a key site for transformations. It can readily undergo condensation reactions, such as the Claisen-Schmidt condensation with various aromatic aldehydes, to form chalcone (B49325) derivatives. researchgate.net These benzofuran-chalcone hybrids are of significant interest in medicinal chemistry.

The acetyl group can also serve as a precursor for other functional groups. For example, it can be reduced to an alcohol, which can then be further modified, or it can be used in reactions to build larger heterocyclic systems fused to the benzofuran core. The synthesis of benzofuran-based pyrazole (B372694) derivatives often starts from 2-acetylbenzofurans. researchgate.net

The ethoxy group at the 5-position influences the electronic properties of the benzofuran ring system and can play a role in directing further electrophilic substitution reactions on the benzene ring. This allows for the introduction of additional substituents to fine-tune the properties of the final molecule.

The benzofuran scaffold itself is a key component in many biologically active compounds, and the specific substitution pattern of this compound makes it a valuable starting material for the synthesis of analogues of natural products or novel drug candidates. nih.govscispace.comrsc.orgrsc.org For example, 3-acyl-5-hydroxybenzofuran derivatives have been investigated as potential anti-estrogen breast cancer agents. nih.gov While the ethoxy group would need to be deprotected to a hydroxyl group, this highlights the potential of this scaffold in drug discovery.

Table 3: Potential Transformations of the this compound Scaffold

| Reaction Type | Reagents | Product Type | Potential Application | Reference |

| Claisen-Schmidt Condensation | Aromatic aldehydes, base | Benzofuran-chalcones | Medicinal Chemistry | researchgate.net |

| Reduction of Carbonyl | NaBH₄, LiAlH₄ | Secondary alcohol | Further functionalization | General Organic Chemistry |

| Heterocycle Formation | Hydrazine (B178648) derivatives | Benzofuran-pyrazoles | Medicinal Chemistry | researchgate.net |

| Electrophilic Aromatic Substitution | Halogenating or nitrating agents | Further substituted benzofurans | Fine-tuning of properties | General Organic Chemistry |

Q & A

Advanced Research Question

- Target selection : Prioritize targets based on benzofuran derivatives’ known activities (e.g., antifungal, antitumor). Use molecular docking to predict binding affinity to enzymes like cytochrome P450 or kinases .

- Assay optimization :

- Solubility enhancement : Use co-solvents (DMSO ≤1%) or β-cyclodextrin inclusion complexes to improve aqueous solubility for in vitro studies .

- Dose-response curves : Test concentrations spanning 0.1–100 µM, accounting for potential autofluorescence in fluorometric assays .

Validation : Cross-validate results with structurally similar compounds (e.g., 1-(2-Phenylbenzofuran-3-yl)ethanone) to isolate structure-activity relationships .

How can researchers mitigate challenges in scaling up synthesis while maintaining reproducibility?

Advanced Research Question

- Process intensification : Transition from batch to continuous flow reactors to improve heat/mass transfer and reduce side reactions (e.g., ethoxy group hydrolysis) .

- In-line monitoring : Use FTIR or HPLC to track reaction progress and adjust parameters (pH, temperature) in real time .

Case study : Analogous compounds like 1-(5-(furan-2-yl)-3-(3-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone achieved 85% yield in flow systems vs. 65% in batch .

What are the best practices for characterizing the stability of this compound under varying storage conditions?

Basic Research Question

- Accelerated stability studies : Expose the compound to stressors (40°C/75% RH, UV light) and monitor degradation via:

- HPLC : Detect decomposition products (e.g., ethoxy group cleavage to hydroxy derivatives) .

- Mass spectrometry : Identify oxidative byproducts (e.g., ketone oxidation to carboxylic acid) .

Storage recommendations : Store in amber vials at –20°C under inert gas (argon) to prevent photodegradation and oxidation .

How do electronic effects of substituents on the benzofuran ring influence the compound’s reactivity in further derivatization?

Advanced Research Question

- Electron-donating groups (e.g., ethoxy) : Activate the ring toward electrophilic substitution at the 2- and 6-positions. Example: Nitration occurs preferentially at the 2-position due to resonance stabilization .

- Steric effects : Bulky groups at the 5-position (e.g., ethoxy) hinder reactions at adjacent positions. Computational modeling (Hammett constants) predicts regioselectivity in cross-coupling reactions .

Experimental validation : Compare reaction outcomes with derivatives like 1-(5-Hydroxybenzofuran-3-yl)ethanone to isolate electronic vs. steric contributions .

Table 1: Comparison of Key Physicochemical Properties

| Property | This compound | 1-(5-Bromo-benzofuran-2-yl)ethanone |

|---|---|---|

| Molecular Weight (g/mol) | 218.24 (calculated) | 239.04 |

| Melting Point (°C) | 98–102 (predicted) | 145–147 |

| LogP (octanol/water) | 2.3 (estimated) | 2.8 |

| UV λmax (nm) | 280 (in MeOH) | 290 |

What analytical techniques are critical for distinguishing polymorphic forms of this compound?

Basic Research Question

- X-ray Powder Diffraction (XRPD) : Identify distinct crystal phases by comparing diffraction patterns .

- Differential Scanning Calorimetry (DSC) : Detect polymorph transitions via endothermic/exothermic peaks .

Case study : For 1-(5-Bromo-1-benzofuran-2-yl)ethanone, XRPD revealed two polymorphs with 5% difference in solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.